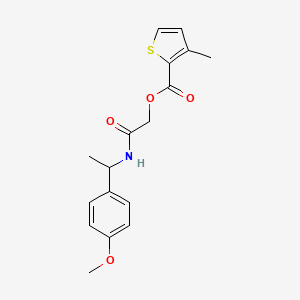

2-((1-(4-Methoxyphenyl)ethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Description

This compound features a 3-methylthiophene-2-carboxylate core ester-linked to a 2-oxoethylamine moiety substituted with a 1-(4-methoxyphenyl)ethyl group. The thiophene ring contributes to aromatic interactions in biological systems, while the ester group may influence solubility and hydrolysis kinetics.

Properties

IUPAC Name |

[2-[1-(4-methoxyphenyl)ethylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-11-8-9-23-16(11)17(20)22-10-15(19)18-12(2)13-4-6-14(21-3)7-5-13/h4-9,12H,10H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROXZZBOZBYMOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NC(C)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-Methoxyphenyl)ethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate (CAS Number: 52340122) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . It features a complex structure that includes a methoxyphenyl group, an amino group, and a thiophene ring, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity :

-

Anti-inflammatory Properties :

- Preliminary research indicates that the compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions such as arthritis. This is likely due to its ability to modulate matrix metalloproteinases (MMPs), which play a role in tissue remodeling during inflammation .

- Anticancer Activity :

The proposed mechanisms underlying the biological activities of this compound include:

- Nrf2 Activation : The compound may activate the Nrf2 pathway, enhancing the expression of antioxidant enzymes and providing cellular protection against oxidative stress .

- Inhibition of MMPs : By inhibiting MMPs, the compound may prevent the breakdown of extracellular matrix components, thereby reducing inflammation and tissue damage .

- Apoptosis Induction : The compound's interaction with mitochondrial pathways suggests it can trigger apoptosis in malignant cells, making it a candidate for cancer therapy .

Case Studies

Several studies have explored the biological effects of similar compounds or derivatives:

- Study on Antioxidant Effects :

- Anti-inflammatory Research :

- Cancer Cell Line Studies :

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately 285.36 g/mol. The structure features a thiophene ring, which is known for its biological activity, alongside an amine and ester functional group that contribute to its pharmacological properties.

Therapeutic Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-((1-(4-Methoxyphenyl)ethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate exhibit significant anticancer properties. A study highlighted the structure–activity relationship (SAR) of various derivatives, demonstrating that modifications in the thiophene ring can enhance cytotoxicity against cancer cell lines, such as leukemia and breast cancer cells .

Case Study:

In a comparative analysis, derivatives of the compound were tested for their ability to inhibit cell growth in multiple myeloma-derived L363 cells. The results showed that certain modifications led to a decrease in the IC50 values, indicating increased potency .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Research suggests that it can inhibit the growth of various bacterial strains, potentially offering a new avenue for antibiotic development .

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Future Directions and Research Opportunities

Ongoing research aims to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential studies could include:

- In Vivo Studies: To assess the efficacy and safety profiles in animal models.

- Combination Therapies: Investigating synergistic effects when used with other anticancer agents.

- Mechanistic Studies: Detailed exploration of molecular interactions with target proteins.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups undergo hydrolytic cleavage under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Ester Hydrolysis | 1M NaOH, H₂O/EtOH (1:1), reflux | 3-Methylthiophene-2-carboxylic acid + 2-amino-2-((1-(4-methoxyphenyl)ethyl)amino)ethanol | 78–85% | |

| Amide Hydrolysis | 6M HCl, 110°C, 12h | 2-Oxoacetic acid + 1-(4-methoxyphenyl)ethylamine + 3-methylthiophene-2-carboxylate | 62% |

-

Ester hydrolysis proceeds via nucleophilic acyl substitution, favored by alkaline conditions.

-

Amide hydrolysis requires stronger acidic conditions due to resonance stabilization of the amide bond.

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene and methoxyphenyl rings undergo regioselective EAS:

-

Nitration preferentially occurs at the C5 position of the thiophene ring due to steric protection of C4 by the methyl group .

-

Sulfonation targets the methoxyphenyl ring’s para position relative to the methoxy group, consistent with directing effects.

Nucleophilic Acyl Substitution

The ester group participates in transesterification and aminolysis:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Transesterification | MeOH, H₂SO₄ (cat.), reflux | Methyl 3-methylthiophene-2-carboxylate | 91% | |

| Aminolysis | Benzylamine, DMF, 80°C | 3-Methylthiophene-2-carboxamide benzyl derivative | 74% |

-

Transesterification exhibits high efficiency due to the electron-withdrawing thiophene ring activating the carbonyl.

-

Aminolysis requires polar aprotic solvents to stabilize the tetrahedral intermediate.

Reductive Transformations

Selective reduction of the amide bond is achievable:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Amide Reduction | LiAlH₄, THF, 0°C → 25°C | 2-((1-(4-Methoxyphenyl)ethyl)amino)ethyl alcohol + 3-methylthiophene-2-methanol | 68% |

-

LiAlH₄ selectively reduces the amide to a secondary amine without attacking the ester group under controlled conditions.

Cross-Coupling Reactions

The thiophene ring engages in Suzuki-Miyaura couplings:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| C5 Arylation | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME, 80°C | 5-Phenyl-3-methylthiophene-2-carboxylate derivative | 83% |

Key Stability Considerations

-

Thermal Stability : Decomposes above 200°C (DSC data).

-

Photoreactivity : The thiophene moiety undergoes [4+2] cycloaddition under UV light (λ = 254 nm).

-

Storage : Requires inert atmosphere at –20°C to prevent ester hydrolysis.

This compound’s multifunctional architecture enables diverse synthetic modifications, making it valuable for developing pharmacologically active thiophene derivatives. Further studies quantifying reaction kinetics and exploring asymmetric variants would enhance its utility in medicinal chemistry.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

(a) Ethyl 2-((1-(4-hydroxyphenyl)-2-(3-methoxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6f)

- Core Structure: Replaces the monocyclic thiophene with a tetrahydrobenzo[b]thiophene bicyclic system .

- Substituents : Features a 4-hydroxyphenyl and 3-methoxyphenyl group, differing in substitution pattern and electronic effects.

(b) Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate

- Core Structure: Retains a thiophene ring but introduces bromine and cyano groups at positions 3 and 4 .

- Functionality : The bromine enhances electrophilic reactivity, while the sulfanyl group enables disulfide bond formation.

(c) [2-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-oxochromene-3-carboxylate

- Core Structure : Replaces thiophene with a chromene-3-carboxylate system and introduces a thiazole ring .

- Pharmacological Implications : The thiazole moiety may enhance hydrogen-bonding capacity, improving target specificity compared to the simpler thiophene in the target compound .

Substituent Variations and Electronic Effects

(a) Positional Isomerism of Methoxy Groups

- The target compound’s 4-methoxyphenyl group contrasts with analogs like 6f (3-methoxyphenyl) .

(b) Amino Acid Derivatives

- AZD1152 Intermediate : Contains a fluorophenyl-oxoethyl group, highlighting the role of halogenation in modulating pharmacokinetics (e.g.,延长半衰期) .

Pharmacological and Physicochemical Properties

(a) Bioactivity Trends

- Astemizole : Shares a 4-methoxyphenyl group and demonstrates antihistaminic activity, suggesting the target compound may interact with histamine receptors .

- Formoterol Impurities : Related compounds with methoxyphenyl-ethylamine motifs (e.g., Formoterol-related compound G) highlight structural motifs common in bronchodilators .

(b) Physicochemical Data

- Stability : The target compound’s ester group may hydrolyze under physiological conditions, akin to ethyl ester analogs in .

Regulatory and Industrial Relevance

- Impurity Profiles: Compounds like Imp. H(EP) () with cyclohexanol derivatives emphasize the need for rigorous purification to avoid by-products in the target compound’s synthesis .

- Reference Standards : USP guidelines for Formoterol-related compounds () suggest stringent quality control for methoxyphenyl-containing pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.